![molecular formula C12H22ClNO2 B1491453 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one CAS No. 2097999-02-3](/img/structure/B1491453.png)
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one, also known as 2-CMM, is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in water. 2-CMM is a synthetic compound that is used in a variety of applications, including synthesis and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antinociceptive Activity : Derivatives of chlorinated piperidines have been synthesized and tested as analgesics. These studies emphasize the process of creating compounds with potential medicinal applications, focusing on their synthesis and antinociceptive properties without discussing their use as drugs or their dosages (Radl et al., 1999).
X-ray and Spectroscopic Analysis : A compound closely related to the chemical structure , 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized and analyzed using X-ray crystallography and spectroscopy. This work provides insights into the structural features and optical properties of the compound, highlighting its absorption and fluorescence characteristics (Jukić et al., 2010).
Potential Applications Beyond Drug Use
- Photodegradation of Azole Fungicides : The study on the photodegradation of triadimefon, a compound with a chlorophenoxy moiety similar to that of the query compound, reveals how such chemicals break down under light exposure. This research may indirectly hint at environmental behaviors or degradation pathways of structurally similar compounds, which is crucial for understanding their stability and ecological impact (Nag & Dureja, 1997).
properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-4-10(13)11(15)14-7-5-12(2,6-8-14)9-16-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYDIXKFSVMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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